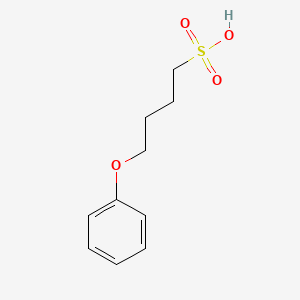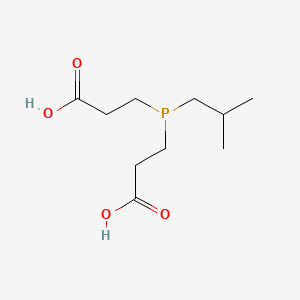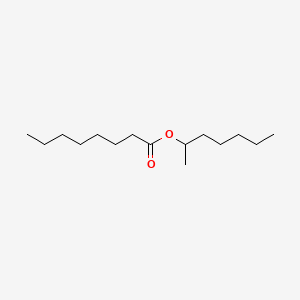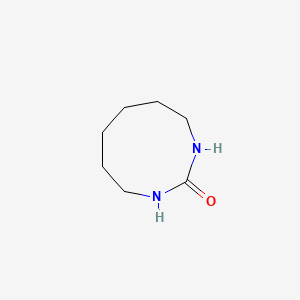
Trilithium 5-sulphonatoisophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trilithium 5-sulphonatoisophthalate is a chemical compound with the molecular formula C8H3Li3O7S. It is known for its unique structure, which includes a benzene ring substituted with sulfonate and carboxylate groups, and lithium ions. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trilithium 5-sulphonatoisophthalate typically involves the reaction of 5-sulfoisophthalic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to handle large volumes of chemicals. The product is purified through multiple stages, including filtration, crystallization, and drying, to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Trilithium 5-sulphonatoisophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The compound can undergo substitution reactions where the sulfonate or carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield sulfonic acids .
Scientific Research Applications
Trilithium 5-sulphonatoisophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism of action of trilithium 5-sulphonatoisophthalate involves its interaction with specific molecular targets. The sulfonate and carboxylate groups can form strong ionic bonds with metal ions and other positively charged species. This interaction can influence various biochemical pathways and processes, making the compound useful in a range of applications .
Comparison with Similar Compounds
Similar Compounds
- Trilithium 5-sulfonatobenzene-1,3-dicarboxylate
- 5-(Lithiosulfooxy)-1,3-benzenedicarboxylic acid dilithium salt
Uniqueness
Trilithium 5-sulphonatoisophthalate is unique due to its specific combination of functional groups and lithium ions. This unique structure gives it distinct chemical properties, such as high solubility in water and the ability to form stable complexes with metal ions. These properties make it more versatile compared to similar compounds .
Properties
CAS No. |
71686-04-9 |
|---|---|
Molecular Formula |
C8H3Li3O7S |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
trilithium;5-sulfonatobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O7S.3Li/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 |
InChI Key |
BPNLWMVYWANZTO-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].[Li+].[Li+].C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
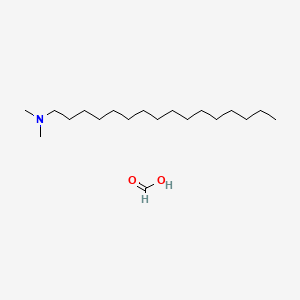
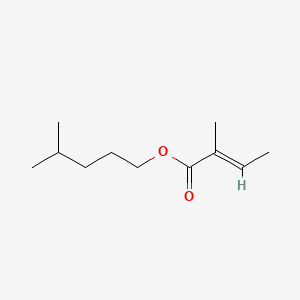
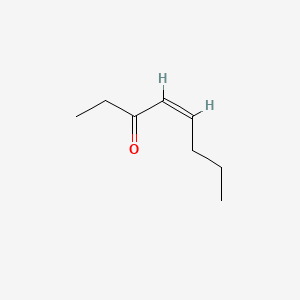
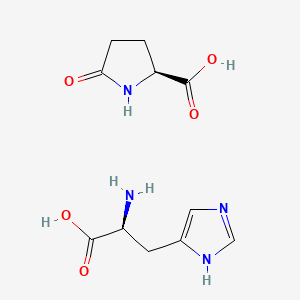
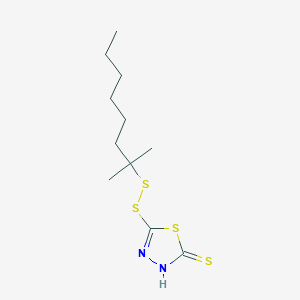

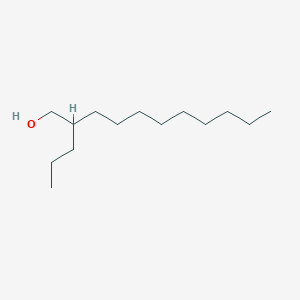

![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
